molecular formula C11H22N2O2 B1398527 tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate CAS No. 1788036-28-1

tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate

Cat. No.: B1398527
CAS No.: 1788036-28-1
M. Wt: 214.3 g/mol
InChI Key: OBSACSBMTRJNPH-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate: is an organic compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with (1S,3S)-3-aminocyclohexanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted carbamates.

    Deprotection: Free amine (1S,3S)-3-aminocyclohexanol.

    Coupling: Amide derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine is released, allowing it to participate in further reactions .

Comparison with Similar Compounds

  • tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
  • tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate

Uniqueness:

Biological Activity

tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure features a tert-butyl group attached to a carbamate functional group, linked to a cyclohexane ring containing an amino group. This unique configuration may influence its biological activity, making it a subject of interest in various studies.

  • Molecular Formula : C11_{11}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 1298101-47-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can significantly affect various biochemical pathways and cellular processes.

Biological Applications

  • Enzyme Inhibition : Research indicates that carbamate derivatives can inhibit enzyme activity, which may be useful in therapeutic contexts where enzyme modulation is desired.
  • Precursor for Bioactive Molecules : The compound serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals targeting specific biological pathways .
  • Potential Drug Development : Its structural properties suggest potential applications in drug design, especially for compounds aimed at treating diseases through enzyme inhibition .

Table 1: Summary of Biological Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityDemonstrated selective apoptosis induction in cancer cell lines.
Enzyme InteractionIdentified as an effective inhibitor of specific metabolic enzymes.
Synthetic PathwaysUsed as an intermediate in synthesizing complex bioactive compounds.

Detailed Research Findings

In a study examining the compound's anticancer properties, it was found to induce apoptosis selectively in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies . Another research highlighted its role as an enzyme inhibitor, providing insights into its mechanism of action and possible therapeutic applications . Furthermore, its utility as a precursor in synthesizing bioactive molecules underscores its importance in medicinal chemistry and drug development .

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSACSBMTRJNPH-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154875
Record name Carbamic acid, N-[(1S,3S)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788036-28-1
Record name Carbamic acid, N-[(1S,3S)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788036-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1S,3S)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.